molecular formula C17H12N4O5S2 B2582256 3-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 887201-98-1

3-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2582256
CAS No.: 887201-98-1
M. Wt: 416.43
InChI Key: QFJRMAZBMMORAM-ZPHPHTNESA-N
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Description

This compound is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a nitro (-NO₂) group at position 3, a sulfamoyl (-SO₂NH₂) group at position 6, and a prop-2-yn-1-yl (propargyl) moiety at the N3 position. The (2Z)-configuration of the imine bond in the benzothiazole ring is critical for its stereoelectronic properties, influencing binding interactions in biological systems . Its molecular formula is C₁₇H₁₁N₃O₄S₂, with a molecular weight of 409.42 g/mol. The compound is structurally characterized by:

  • A planar benzothiazole ring system.
  • Electron-withdrawing groups (nitro and sulfamoyl) enhancing electrophilicity.
  • A propargyl group enabling click chemistry or covalent modifications.

Properties

IUPAC Name

3-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S2/c1-2-8-20-14-7-6-13(28(18,25)26)10-15(14)27-17(20)19-16(22)11-4-3-5-12(9-11)21(23)24/h1,3-7,9-10H,8H2,(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJRMAZBMMORAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through a nucleophilic substitution reaction using propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base like triethylamine.

    Final Coupling Reaction: The final step involves coupling the intermediate with 3-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core and the prop-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes involved in sulfur metabolism.

    Chemical Biology: It can serve as a probe to study the interactions of sulfamoyl-containing compounds with biological macromolecules.

    Industrial Applications: The compound can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfamoyl group can mimic the transition state of enzyme substrates, leading to competitive inhibition.

    Signal Transduction: The compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

    DNA Intercalation: The planar structure of the benzothiazole core allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with benzamide and benzothiazole derivatives. Below is a comparative analysis based on functional groups, biological activity, and synthetic utility:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Biological/Industrial Relevance Reference
3-Nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide C₁₇H₁₁N₃O₄S₂ Nitro, sulfamoyl, propargyl Potential enzyme inhibition
3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide C₁₆H₁₃F₃N₂O₃ Nitro, trifluoromethyl FtsZ protein inhibition (antibacterial)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Methyl, N,O-bidentate directing group Metal-catalyzed C–H functionalization
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ Chloro, methyl, sulfonamide Antimicrobial activity
3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide C₃₄H₃₃F₂N₅O₆ Difluoropropanoyl, benzodioxin Pharmaceutical intermediate

Key Observations:

Electron-Withdrawing Groups : The nitro and sulfamoyl groups in the target compound enhance electrophilicity compared to analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks strong electron-withdrawing substituents .

Biological Targets : Unlike the trifluoromethyl-containing analog in (FtsZ inhibitor), the propargyl group in the target compound may enable covalent binding to cysteine residues in enzymes, a mechanism observed in kinase inhibitors .

Synthetic Utility : The propargyl group allows for click chemistry modifications, distinguishing it from compounds like the benzodithiazine derivative in , which relies on sulfonamide-mediated hydrogen bonding .

Biological Activity

The compound 3-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a nitro-substituted benzamide derivative that has garnered attention for its potential biological activities. Nitro compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article focuses on the biological activity of this specific compound, detailing its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Antimicrobial Activity : Nitro compounds often exhibit antimicrobial properties through the generation of reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules, leading to cell death. For example, nitro derivatives such as metronidazole are activated intracellularly to form toxic radicals that bind to DNA, resulting in nuclear damage .
  • Anti-inflammatory Effects : The presence of a nitro group can influence the compound's ability to inhibit nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. Compounds that inhibit iNOS can reduce the production of pro-inflammatory cytokines like TNF-α and IL1β .
  • Antitumor Properties : Nitro-substituted compounds have been explored as hypoxia-activated prodrugs in cancer therapy. They are designed to become activated in low oxygen environments typical of tumor tissues, selectively targeting cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntimicrobialReduction to toxic intermediates affecting DNA
Anti-inflammatoryInhibition of iNOS and reduction of cytokines
AntitumorActivation in hypoxic conditions targeting cancer cells

Case Studies

  • Antimicrobial Efficacy : A study on nitro-containing benzamides showed that compounds with a similar structure to this compound demonstrated significant antimicrobial activity against various pathogens. The mechanism involved the reduction of the nitro group leading to the formation of reactive nitrogen species that damaged bacterial DNA .
  • Anti-inflammatory Activity : In vitro studies indicated that benzamide derivatives could effectively inhibit iNOS activity. Compounds were tested against inflammatory models where they significantly reduced levels of nitric oxide and pro-inflammatory cytokines, suggesting potential therapeutic roles in treating inflammatory diseases .
  • Antitumor Potential : Research has highlighted the effectiveness of nitro-substituted compounds as prodrugs in cancer therapy. In particular, studies have shown that these compounds can selectively induce apoptosis in cancer cells under hypoxic conditions while exhibiting minimal toxicity to normal cells .

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